molecular formula C7H6ClIO B1463694 4-Chloro-2-iodo-6-methylphenol CAS No. 1257535-34-4

4-Chloro-2-iodo-6-methylphenol

Cat. No. B1463694
CAS RN: 1257535-34-4
M. Wt: 268.48 g/mol
InChI Key: XLGCDJBIFRLTJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methylphenol, also known as 5-chloro-2-hydroxy-3-iodotoluene and 4-chloro-6-iodo-o-cresol, belongs to the halogenated phenol group . The chemical structure consists of a phenol ring with a chlorine atom, an iodine atom, and a methyl group attached to it .


Synthesis Analysis

The synthesis of phenols like this compound can be achieved by several laboratory methods including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular weight of this compound is 268.48 . The InChI code for this compound is 1S/C7H6ClIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a boiling point of 59-60 degrees Celsius .

Scientific Research Applications

Electrochemical Sensing and Determination

Research has explored the electrochemical analysis of chlorinated and methylated phenols due to their relevance as environmental contaminants and their antiseptic properties. For example, Guijarro et al. (1991) developed a method for the voltammetric determination of 4-chloro-3-methylphenol, highlighting its application in analyzing pharmaceutical and cosmetic samples (Guijarro et al., 1991). This suggests a potential avenue for applying electrochemical methods to detect and quantify 4-Chloro-2-iodo-6-methylphenol in similar matrices.

Environmental Monitoring and Photodegradation

The environmental fate and monitoring of chloro-methylphenols, including their degradation under various conditions, have been extensively studied. Rahemi et al. (2015) reported on an electrochemical sensor for the determination of MCPA (a herbicide) and its metabolite 4-chloro-2-methylphenol, emphasizing the method's application in environmental monitoring and photodegradation studies (Rahemi et al., 2015). This highlights the relevance of analytical techniques in tracking the environmental transformation products of complex organic molecules, including this compound.

Analytical Methods for Compound Detection

The development of sensitive analytical methods for detecting chloro-methylphenols in various samples is critical for assessing their environmental impact and safety. Capone et al. (2010) identified causes of taints and off-flavours in wines, demonstrating the importance of detecting such compounds in food and beverages (Capone et al., 2010). These methods could be adapted for this compound to understand its role in similar contexts.

Oxidation and Degradation Studies

Studies on the oxidation and degradation of chloro-methylphenols provide insights into removing these compounds from water and other matrices. Kronholm et al. (2002) investigated the oxidation of 4-chloro-3-methylphenol in pressurized hot water, offering perspectives on the degradation kinetics and pathways of similar compounds under various conditions (Kronholm et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

4-chloro-2-iodo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCDJBIFRLTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306318
Record name 4-Chloro-2-iodo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257535-34-4
Record name 4-Chloro-2-iodo-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-iodo-6-methylphenol
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Synthesis routes and methods

Procedure details

To a stirred solution of 5.00 g (35.00 mmol) of 2-methyl-4-chlorophenol (available from Aldrich Chemical Company) in 100 mL of methanol at 0° C., add 6.83 g (45.57 mmol) of NaI and 1.40 g (35.00 mmol) of NaOH. To the resulting mixture add 65 mL of 5% aqueous NaOCl solution (commercial bleach) over one hour period. The resulting slurry is stirred for one more hour at 0° C. After the addition of 20 mL of 10% Na2S2O3 solution, the reaction mixture is acidified by dilute hydrochloric acid. The mixture is extracted with methylene chloride. The organic layer is washed with brine and dried over anhydrous magnesium sulfate. Removal of the solvent followed by purification by recrystallization from hexanes gives 3.80 g (40.5%) of (P11) as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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